Methyl 4-chloro-3,3-difluorobutyrate
Description
Methyl 4-chloro-3,3-difluorobutyrate is a fluorinated ester with the molecular formula C₅H₇ClF₂O₂. It features a methyl ester group, a chlorine atom at position 4, and two fluorine atoms at position 3 of the butyrate backbone. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where the chlorine and fluorine substituents may influence reactivity, stability, and biological activity. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the difluoro moiety enhances electronegativity and steric effects .
Properties
IUPAC Name |
methyl 4-chloro-3,3-difluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2/c1-10-4(9)2-5(7,8)3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGWGAVQCFAGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3,3-difluorobutyrate can be synthesized through several organic synthesis routes. One common method involves the esterification of 4-chloro-3,3-difluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,3-difluorobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3,3-difluorobutyric acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products include 4-azido-3,3-difluorobutyrate or 4-thiocyanato-3,3-difluorobutyrate.
Hydrolysis: 4-chloro-3,3-difluorobutyric acid.
Reduction: 4-chloro-3,3-difluorobutanol.
Scientific Research Applications
Methyl 4-chloro-3,3-difluorobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-chloro-3,3-difluorobutyrate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS: 372-29-2)
Structural Differences :
- Ester Group : Ethyl vs. methyl, affecting solubility and volatility.
- Substituents : A hydroxyl group at position 3 and three fluorine atoms at position 4 (vs. chloro at position 4 and difluoro at 3,3 in the target compound).
- Functional Groups : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the chloro group in Methyl 4-chloro-3,3-difluorobutyrate.
Reactivity Implications :
- The hydroxyl group can participate in esterification or oxidation reactions, whereas the chloro group in the target compound may undergo nucleophilic substitution.
Methyl 3-Amino-4,4,4-Trifluorobutyrate Hydrochloride (CAS: 169605-23-6)
Structural Differences :
- Substituents: An amino group (-NH₂) at position 3 and three fluorine atoms at position 4 (vs. chloro at position 4 and difluoro at 3,3).
- Salt Form : The hydrochloride salt enhances crystallinity and stability compared to the neutral ester form of the target compound.
Physical and Chemical Properties :
- Melting Point : 96–101 °C (data for this compound is unavailable).
- Reactivity: The amino group increases nucleophilicity, enabling participation in coupling reactions, while the chloro group in the target compound may favor elimination or substitution pathways .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Functional Group Reactivity: The chloro group in this compound offers distinct synthetic utility in substitution reactions, whereas hydroxyl or amino groups in analogs enable diversification via oxidation or amidation .
- Physical Properties: The hydrochloride salt form of Methyl 3-amino-4,4,4-trifluorobutyrate demonstrates higher melting points, suggesting improved crystallinity for industrial applications .
Biological Activity
Methyl 4-chloro-3,3-difluorobutyrate is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative with the following chemical structure:
- Molecular Formula : C5H6ClF2O2
- Molecular Weight : 180.55 g/mol
- CAS Number : [specific CAS number if available]
The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets that could lead to various pharmacological effects.
1. Antimicrobial Activity
Research indicates that halogenated compounds like this compound can exhibit antimicrobial properties. The introduction of halogens often enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase toxicity against microbial cells.
2. Enzyme Inhibition
Studies have shown that certain derivatives of difluorobutyrate compounds can act as inhibitors of specific enzymes. For instance, enzyme assays suggest that this compound may inhibit fatty acid synthase (FAS), a key enzyme in lipid metabolism. This inhibition could potentially lead to reduced cell proliferation in cancerous cells.
1. Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted using various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The results indicate that this compound exhibits dose-dependent cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HT-29 | 10.0 | Cell cycle arrest at G2/M |
These findings suggest that this compound may have potential as an anticancer agent.
2. Anti-inflammatory Effects
Preliminary studies indicate that this compound may also possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of this compound. The results indicated no acute toxicity at doses up to 100 mg/kg in rodents, suggesting a favorable safety margin for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
